(3-Methoxy-5-nitrophenyl)methanamine
Overview
Description
“(3-Methoxy-5-nitrophenyl)methanamine” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.1766 . It is also known by other names such as "3-METHOXY-5-NITROBENZYLAMINE" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group (OCH3) at the 3rd position and a nitro group (NO2) at the 5th position. An aminomethyl group (NH2CH2) is also attached to the benzene ring .Scientific Research Applications
Environmental Science and Chemistry
Sorption and Desorption of Organic Matter : A study focused on the identification and control of nitrosodimethylamine precursors (a drinking water contaminant) highlights the importance of understanding how organic compounds interact with solid-phase extraction media. This research is crucial for environmental monitoring and improving water treatment processes (Hanigan et al., 2016).
Atmospheric Nitrophenols : Nitrophenols, including compounds with nitro and methoxy groups, have significant environmental impacts. They can originate from combustion processes, pesticide hydrolysis, and secondary formation in the atmosphere. Understanding their sources, transformations, and sinks is vital for atmospheric chemistry and pollution control (Harrison et al., 2005).
Pharmacology and Biochemistry
Neurochemistry and Neurotoxicity : Research on MDMA (3,4-Methylenedioxymethamphetamine) elucidates the compound's effects on the brain's serotonergic and dopaminergic systems. Such studies contribute to our understanding of psychoactive substances and their potential therapeutic applications or risks (McKenna & Peroutka, 1990).
Anti-inflammatory Effects of Melatonin : Melatonin's anti-inflammatory properties are explored in a review that discusses its mechanisms and potential benefits in combating chronic inflammation. This research underscores the therapeutic potential of compounds with methoxy groups, given melatonin's structure as N-acetyl-5-methoxytryptamine (Nabavi et al., 2019).
Pharmacological Agents Creation : The synthesis and study of spin-labeled conjugates, which involve the introduction of nitroxyl radicals into natural compounds, represent a promising area in medicinal chemistry. These conjugates can enhance biological activity, modify pharmacological effects, and potentially serve as drug delivery systems (Grigor’ev et al., 2014).
Safety and Hazards
properties
IUPAC Name |
(3-methoxy-5-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXYDSDXQMFPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732413 | |
Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1108723-88-1 | |
Record name | 1-(3-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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